N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-8-12(15)14-9-13(16)6-10-4-2-3-5-11(10)7-13/h2-5,16H,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYABXXTTVDXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CC2=CC=CC=C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide typically involves the following steps:
Formation of the Indenyl Core: The indenyl core can be synthesized through a cyclization reaction of appropriate precursors, such as phenylacetic acid derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Attachment of the Methoxyacetamide Moiety: The methoxyacetamide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxyacetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Indenyl-2-carboxylic acid derivatives
Reduction Products: Indenyl-2-methyl derivatives
Substitution Products: Various functionalized indenyl derivatives
Scientific Research Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving indenyl derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyacetamide moiety can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Groups
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide
- Structure : Replaces methoxyacetamide with a 2-methoxybenzamide group.
- Activity : Inhibits PCSK9 gene expression, a target for atherosclerosis therapy. This highlights the role of aromatic substituents in gene modulation .
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
- Structure : Incorporates a naphthamide group and a piperidine-methoxyethyl chain.
- Activity: Potent butyrylcholinesterase (BChE) inhibitor (nanomolar affinity), used in Alzheimer’s disease research .
- Key Difference : The naphthamide and tertiary amine groups increase hydrophobic and hydrogen-bonding interactions with BChE’s active site, unlike the simpler methoxyacetamide.
Analogues with Modified Indenyl Substituents
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) and Sulfone Derivative (42)
- Structure : Methylthio or methylsulfonyl groups at the 5-position of the inden ring.
- Activity : Intermediate in synthesizing triazolopyrimidines targeting Plasmodium falciparum dihydroorotate dehydrogenase .
- Key Difference : Sulfur-containing groups may improve metabolic stability but reduce solubility compared to the hydroxy group in the target compound.
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
Analogues with Bidentate Directing Groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group.
- Activity : Facilitates metal-catalyzed C–H bond functionalization, useful in synthetic chemistry .
- Key Difference : The hydroxy group in the target compound could similarly coordinate metals, but its indenyl core may limit reactivity compared to benzamide derivatives.
Chiral Analogues and Enantiomer Separation
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
Key Findings and Implications
Substituent Effects :
- Methoxy vs. Benzamide/Naphthamide : Bulky aromatic groups (e.g., benzamide, naphthamide) enhance interactions with enzymes (e.g., BChE) or nucleic acids (e.g., PCSK9), while smaller groups like methoxy may optimize solubility .
- Hydroxy Group : The 2-hydroxy substituent on the inden ring could improve water solubility and metal coordination, but its absence in analogs like ’s compound suggests trade-offs between reactivity and stability.
Therapeutic Potential: The target compound’s structural simplicity positions it as a scaffold for further modification. For example, adding a naphthamide group could enhance BChE inhibition, while introducing a sulfur atom might improve metabolic stability .
Chirality :
- Enantiomer-specific activities in analogs underscore the need for chiral resolution studies if the target compound has stereocenters .
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 235.28 g/mol. The structure includes a hydroxyl group, a methoxy group, and an indene derivative, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes involved in metabolic processes.
- Receptor Modulation : This compound could potentially modulate receptor activity, influencing signaling pathways related to inflammation and cellular growth.
Antioxidant Activity
Studies have shown that compounds containing hydroxyl groups exhibit significant antioxidant properties. The presence of the hydroxy group in this compound suggests it may scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects
Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Enzyme Inhibition :
A study conducted on similar indene derivatives demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. These findings suggest that this compound could also exhibit MMP inhibitory activity, potentially aiding in the treatment of inflammatory diseases. -
Case Study on Antioxidant Activity :
A comparative analysis of various hydroxylated compounds revealed that those with similar structures to this compound exhibited significant antioxidant activity measured through DPPH radical scavenging assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
